

Spectroscopic Characterization of Pentane-3-sulfonamide: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: Pentane-3-sulfonamide

CAS No.: 139669-27-5

Cat. No.: B3237896

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Executive Summary

Pentane-3-sulfonamide (CAS: 139669-27-5), commonly referred to as 3-pentanesulfonamide, is a low-molecular-weight aliphatic sulfonamide. Because the sulfonamide moiety ($-\text{SO}_2\text{NH}_2$) is a ubiquitous pharmacophore in drug development—acting as a bioisostere for carboxylic acids and a key binding motif for target enzymes like carbonic anhydrases—the rigorous structural validation of its aliphatic derivatives is critical.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of **pentane-3-sulfonamide**. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical framework designed for researchers and application scientists.

Theoretical Framework & Causality in Analytical Choices

To achieve unambiguous structural elucidation, an application scientist must not only execute protocols but understand the physical causality dictating the choice of analytical parameters.

NMR Solvent Dynamics and Proton Exchange

For aliphatic sulfonamides, solvent selection dictates the visibility of the $-\text{NH}_2$ protons. In weakly interacting solvents like Chloroform-d (CDCl_3), the amine protons often appear as a

broad, indistinct singlet due to rapid intermolecular chemical exchange and the quadrupolar relaxation of the adjacent ^{14}N nucleus. However, utilizing Dimethyl Sulfoxide- d_6 (DMSO- d_6) fundamentally alters this dynamic. The strong hydrogen-bond accepting nature of the DMSO sulfoxide oxygen locks the sulfonamide protons into a stable hydrogen-bonded complex, drastically slowing the exchange rate and yielding a sharp, quantifiable signal near

6.5–7.0 ppm, a phenomenon well-documented in [1].

Vibrational Modes of the Sulfonyl Group

Infrared spectroscopy is uniquely suited to confirm the intact $-\text{SO}_2\text{NH}_2$ functional group. The highly electronegative oxygen atoms in the sulfonyl group create a strong permanent dipole. When subjected to IR radiation, this results in two intense, diagnostic stretching vibrations: the asymmetric stretch (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

) and the symmetric stretch (

). According to standard , these modes reliably manifest at $\sim 1330\text{ cm}^{-1}$ and $\sim 1150\text{ cm}^{-1}$, respectively[2].

Ionization Energetics in Mass Spectrometry

The choice of ionization technique is causal to the data obtained. Under standard 70 eV Electron Ionization (EI), aliphatic chains undergo rapid

-cleavage and fragmentation to form stable carbocations. For **pentane-3-sulfonamide**, this high internal energy often obliterates the molecular ion (

), favoring the expulsion of the $-\text{SO}_2\text{NH}_2$ radical to leave a dominant pentyl cation (

71), as explained by [3]. Therefore, to establish a self-validating system, Electrospray Ionization (ESI) in positive mode must be employed orthogonally to observe the intact protonated molecular ion (

at

152.1).

Self-Validating Experimental Protocols

Every robust analytical workflow must incorporate internal checks to prevent false positives. The following step-by-step methodologies are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition

Objective: Determine the carbon skeleton and confirm

pseudo-symmetry.

- **Sample Preparation:** Dissolve 15 mg of **pentane-3-sulfonamide** in 0.6 mL of CDCl_3 (or DMSO-d_6 for $-\text{NH}_2$ resolution). **Self-Validation Check:** Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift calibration exactly at 0.00 ppm.
- **Tuning and Matching:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching of the probe to the ^1H and ^{13}C Larmor frequencies to maximize the signal-to-noise ratio (SNR).
- **Shimming:** Shim the magnetic field (Z1-Z5 gradients) until the lock level stabilizes. **Self-Validation Check:** The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz; otherwise, the magnetic field is inhomogeneous, and multiplet splitting will be obscured.
- **Acquisition:** Acquire ^1H NMR (16 scans, 10s relaxation delay to ensure full quantitative integration) and ^{13}C NMR (1024 scans, complete proton decoupling).

Protocol 2: ATR-FTIR Spectroscopy

Objective: Non-destructive confirmation of functional groups.

- **Background Collection:** Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm^{-1} resolution). **Self-Validation Check:** The background must show baseline atmospheric CO_2 and H_2O ; this is automatically subtracted from the sample spectrum to prevent environmental artifacting.

- Sample Application: Place 2-3 mg of the neat compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure (typically ~80 units).
- Acquisition: Collect the sample spectrum. Identify the critical stretching frequencies for N-H and S=O bonds.

Protocol 3: LC-ESI-MS Analysis

Objective: Confirm exact molecular mass and isotopic distribution.

- Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Self-Validation Check: Mass accuracy must be within 5 ppm error for the known calibrant masses before proceeding.
- System Blank: Inject a blank solvent sample (Methanol/Water 50:50 with 0.1% Formic Acid) and run the 5-minute gradient. Self-Validation Check: The chromatogram must be flat, proving the system is free of carryover from previous runs.
- Sample Injection: Inject 1

L of a 10

g/mL sample solution. Operate the MS in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 300°C). Extract the ion chromatogram for

152.1.

Tabulated Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **pentane-3-sulfonamide**, derived from the foundational rules of [4].

Table 1: ^1H and ^{13}C NMR Assignments (CDCl_3 , 400 MHz / 100 MHz)

Position	¹ H Chemical Shift (, ppm)	Multiplicity & Coupling	Integration	¹³ C Chemical Shift (, ppm)	Assignment / Notes
C1, C5	1.05	Triplet (= 7.4 Hz)	6H	11.5	Terminal methyl groups; equivalent due to symmetry.
C2, C4	1.80 – 2.00	Multiplet	4H	23.2	Methylene protons; diastereotopic effects may cause complex splitting.
C3	2.85	Multiplet (tt)	1H	64.8	Methine proton; heavily deshielded by the adjacent –SO ₂ group.
N-H	4.60 (in CDCl ₃)	Broad Singlet	2H	N/A	Sulfonamide protons. Shifts to ~6.8 ppm in DMSO-d ₆ .

Table 2: Key ATR-FTIR Vibrational Modes

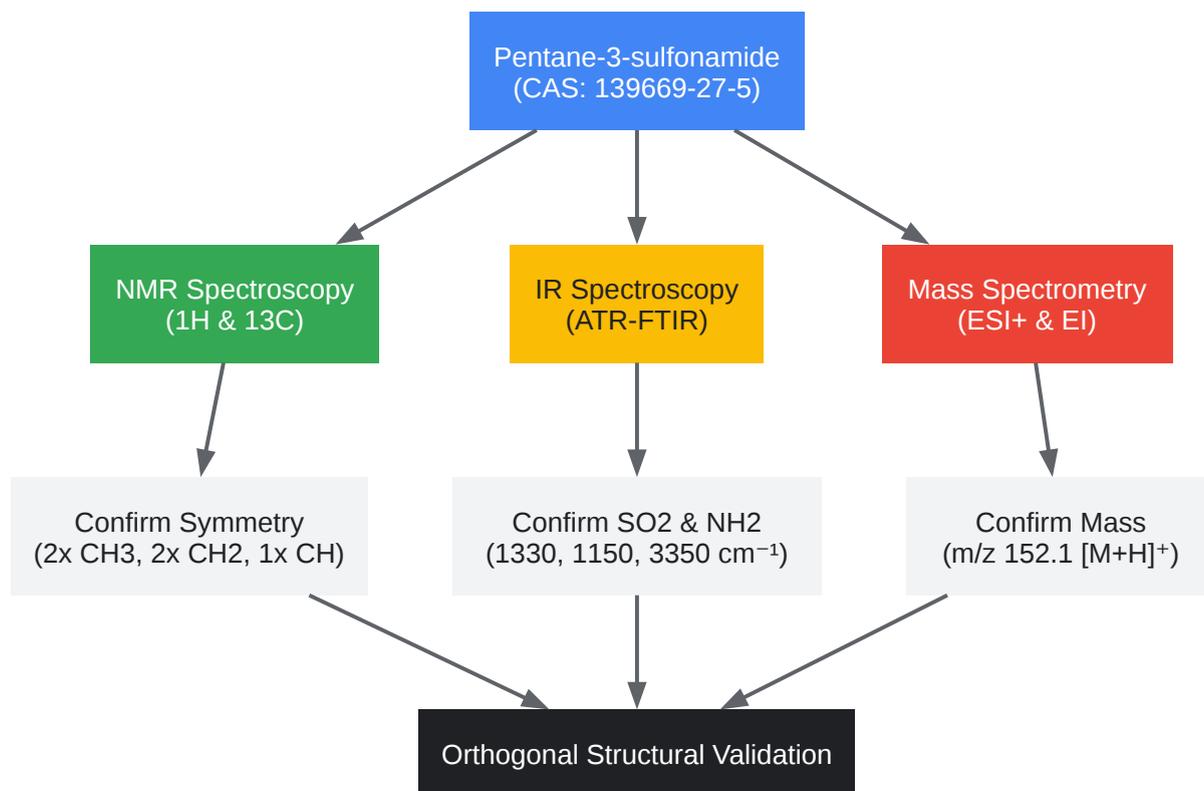
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Significance
3350, 3260	Medium, Sharp	N-H Stretch (Asym. & Sym.)	Confirms primary sulfonamide (two N-H bonds).
2965, 2875	Strong	C-H Stretch (Aliphatic)	Confirms the pentyl alkyl chain.
1330	Very Strong	S=O Stretch (Asymmetric)	Primary diagnostic marker for sulfonyl group.
1150	Very Strong	S=O Stretch (Symmetric)	Secondary diagnostic marker for sulfonyl group.
900	Medium	S-N Stretch	Confirms the sulfur-nitrogen linkage.

Table 3: Mass Spectrometry (ESI+ and EI)

Ionization Method	Value	Relative Abundance	Ion Identity / Fragmentation Pathway
ESI (+)	152.1	100% (Base)	(Protonated molecular ion)
ESI (+)	174.1	~30%	(Sodium adduct)
EI (70 eV)	151.0	< 5%	(Radical molecular ion, highly unstable)
EI (70 eV)	122.0	~40%	(Loss of ethyl radical via -cleavage)
EI (70 eV)	71.1	100% (Base)	(Pentyl cation formation)

Data Integration & Structural Elucidation Workflow

The synthesis of NMR, IR, and MS data forms an interlocking, orthogonal matrix of evidence. No single technique is sufficient on its own: MS provides the molecular weight, IR confirms the functional groups, and NMR maps the connectivity and symmetry of the carbon skeleton.



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Workflow for the orthogonal spectroscopic validation of **Pentane-3-sulfonamide**.

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